

Spectroscopic data for Cyclohexyltriphenylphosphonium bromide.

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Compound of Interest

Compound Name: *Cyclohexyltriphenylphosphonium
bromide*

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A Comprehensive Guide to the Spectroscopic Properties of
Cyclohexyltriphenylphosphonium Bromide and a Comparison with Common Alternatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key reagents is paramount. This guide provides a detailed comparison of the spectroscopic data for **Cyclohexyltriphenylphosphonium bromide** against two common alternatives: Methyltriphenylphosphonium bromide and Butyltriphenylphosphonium bromide. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic and analytical applications.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for
Cyclohexyltriphenylphosphonium bromide and its alternatives.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Cyclohexyltriphenylphosphonium bromide	CDCl ₃	7.85-7.70 (m, 15H, Ar-H), 3.85 (m, 1H, P-CH), 1.8-1.2 (m, 10H, cyclohexyl-H)
Methyltriphenylphosphonium bromide	CDCl ₃	7.90-7.60 (m, 15H, Ar-H), 3.45 (d, J=13 Hz, 3H, P-CH ₃)
Butyltriphenylphosphonium bromide	CDCl ₃	7.8-7.6 (m, 15H, Ar-H), 3.5-3.3 (m, 2H, P-CH ₂), 1.7-1.5 (m, 4H, -CH ₂ -CH ₂ -), 0.9 (t, 3H, -CH ₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Cyclohexyltriphenylphosphonium bromide	CDCl ₃	135.1 (d, J=3 Hz, p-C), 133.8 (d, J=10 Hz, o-C), 130.5 (d, J=12 Hz, m-C), 118.8 (d, J=86 Hz, ipso-C), 31.0 (d, J=48 Hz, P-CH), 26.9 (d, J=14 Hz, CH ₂), 26.1 (d, J=4 Hz, CH ₂), 25.7 (CH ₂)
Methyltriphenylphosphonium bromide	CDCl ₃	135.0 (d, J=3 Hz, p-C), 133.7 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.5 (d, J=86 Hz, ipso-C), 11.4 (d, J=55 Hz, P-CH ₃)
Butyltriphenylphosphonium bromide	CDCl ₃	135.0 (d, J=3 Hz, p-C), 133.6 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.7 (d, J=85 Hz, ipso-C), 24.2 (d, J=49 Hz, P-CH ₂), 23.8 (d, J=16 Hz, P-CH ₂ -CH ₂), 23.4 (d, J=4 Hz, P-CH ₂ -CH ₂ -CH ₂), 13.5 (-CH ₃)

Table 3: FT-IR Spectroscopic Data

Compound	Major Peak Assignments (cm ⁻¹)
Cyclohexyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2930, ~2850 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)
Methyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2990 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)[1]
Butyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2960, ~2870 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M-Br] ⁺ (m/z)
Cyclohexyltriphenylphosphonium bromide	ESI	345.19
Methyltriphenylphosphonium bromide	ESI	277.12[2][3]
Butyltriphenylphosphonium bromide	ESI	319.17

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the phosphonium salt in 0.6-0.8 mL of deuterated chloroform (CDCl_3). Transfer the solution to a 5 mm NMR tube.
- **Instrument:** A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
 - The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.
 - The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.

- Instrument: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

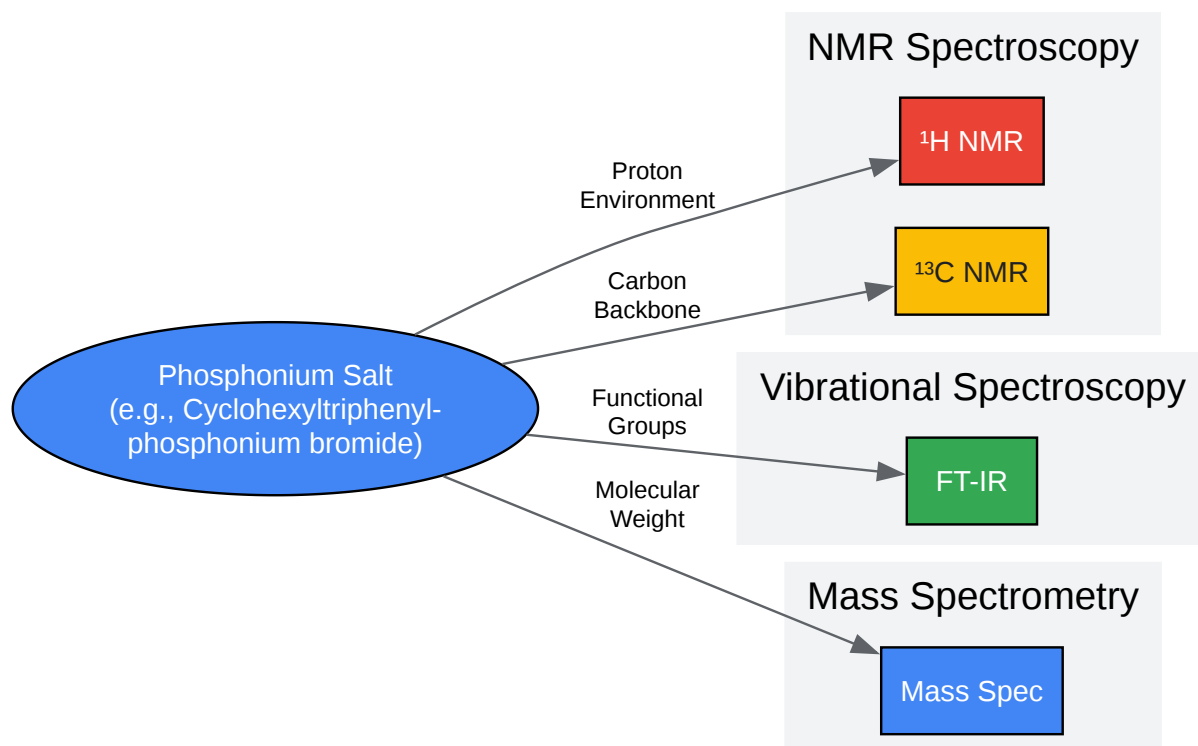
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the phosphonium salt (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A Waters Xevo G2-XS QToF (or equivalent) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
 - Typical ESI source parameters: capillary voltage of 3.0 kV, cone voltage of 30 V, and source temperature of 120 $^{\circ}\text{C}$.
- Data Analysis: Identify the molecular ion peak corresponding to the cation ($[\text{M}-\text{Br}]^{+}$).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

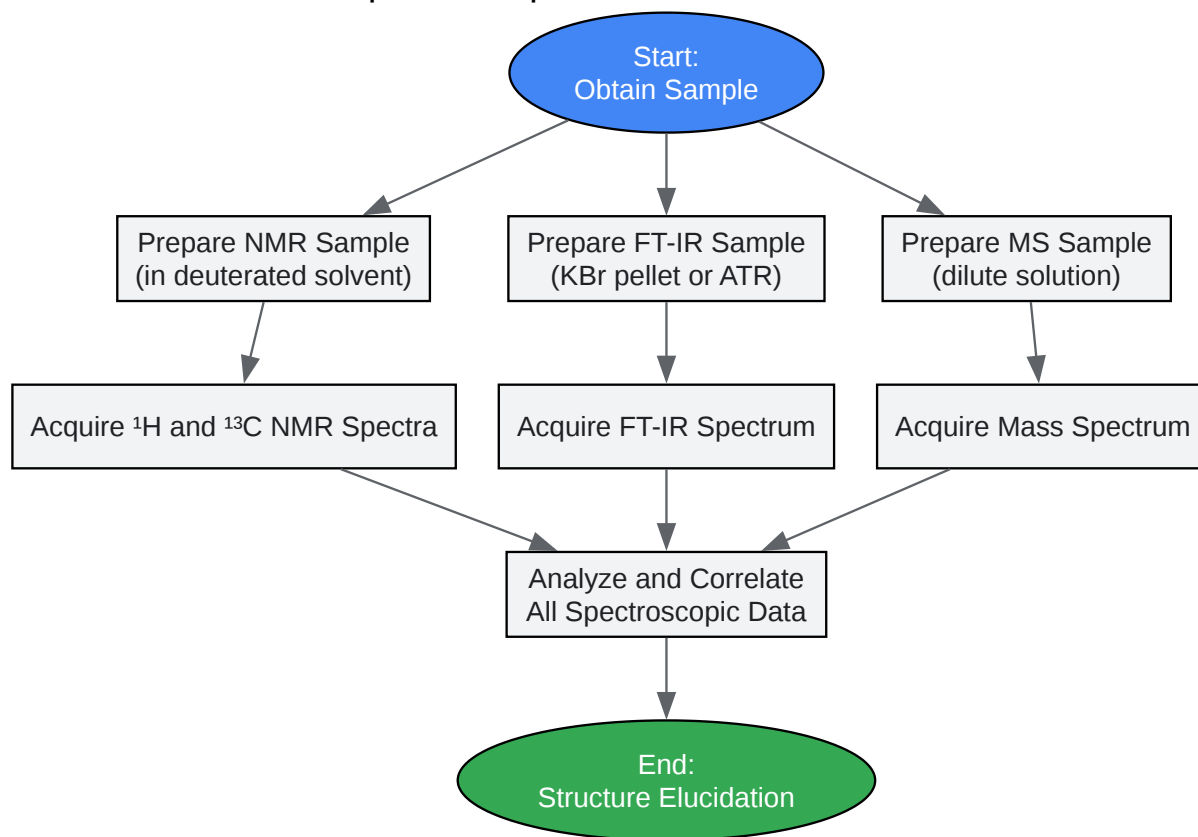
Information from Spectroscopic Techniques



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Caption: Relationship between spectroscopic techniques and structural information.

General Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic characterization of a phosphonium salt.

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